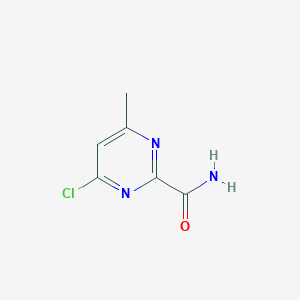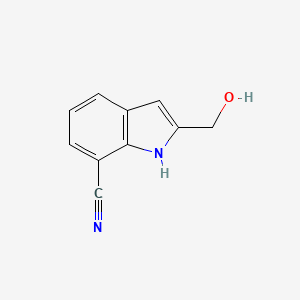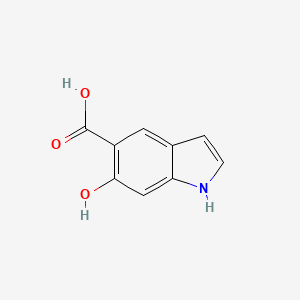
8-Hydroxynaphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxynaphthalene-1-carbonitrile is an organic compound that belongs to the naphthalene family It is characterized by a hydroxyl group (-OH) at the 8th position and a nitrile group (-CN) at the 1st position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxynaphthalene-1-carbonitrile typically involves the following steps:
Starting Material: The process begins with naphthalene-1,8-diamine.
Diazotization: The naphthalene-1,8-diamine undergoes diazotization using isoamyl nitrite in acetic acid and ethanol to form a triazine intermediate.
Sandmeyer Reaction: The triazine intermediate is then subjected to a Sandmeyer reaction with concentrated hydrochloric acid and copper turnings to produce 8-chloronaphthalen-1-amine.
Final Step: Another Sandmeyer reaction is performed on 8-chloronaphthalen-1-amine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for higher yields and cost-effectiveness. These methods often involve the use of palladium-catalyzed cyanation of aryl bromides .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acid anhydrides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
8-Hydroxynaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Hydroxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
Comparison: In contrast, similar compounds like 8-chloronaphthalene-1-carbonitrile and 8-bromonaphthalene-1-carbonitrile have halogen atoms instead of the hydroxyl group, leading to different chemical properties and reactivity .
Propiedades
Número CAS |
55899-55-3 |
|---|---|
Fórmula molecular |
C11H7NO |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
8-hydroxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H7NO/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,13H |
Clave InChI |
IJRMVHNNIXIBOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)

![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)








![6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915891.png)

